Cyclohexyloxy vs. Methoxy: LogP Elevation and Impact on Membrane Permeability
The cyclohexyloxy substituent in the target compound (cLogP ≈ 3.6–4.2) raises the computed octanol‑water partition coefficient by approximately 1.5 log units compared with the 2‑bromo‑5‑methoxybenzylamine analog (cLogP ≈ 2.1–2.6) . This 30‑fold increase in predicted lipophilicity corresponds to a theoretical 30‑fold greater membrane–water distribution coefficient, potentially enhancing passive diffusion across biological barriers when incorporated into a final drug candidate [1].
| Evidence Dimension | Calculated Octanol‑Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.6–4.2 (predicted via ACD/Labs or ChemAxon) |
| Comparator Or Baseline | 2‑Bromo‑5‑methoxybenzylamine: cLogP ≈ 2.1–2.6 |
| Quantified Difference | Δ cLogP ≈ +1.5 log units (approx. 30‑fold difference in partition coefficient) |
| Conditions | In silico prediction using fragment‑based and atom‑type methods; experimental validation required |
Why This Matters
A 1.5 log unit increase in lipophilicity regularly alters oral absorption, blood–brain barrier penetration, and metabolic clearance, making this scaffold a valuable starting point when higher logP is required without introducing additional halogen atoms.
- [1] Wenlock, M.C., Austin, R.P., Barton, P., et al. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(7), 1250–1256. View Source
